Pd(II)(Bipy)2(daa)Cl2

Übersicht

Beschreibung

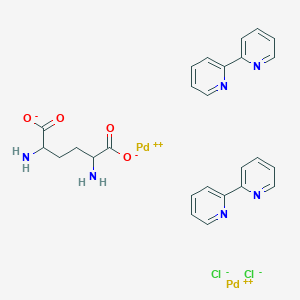

The compound Palladium(II) bis(2,2’-bipyridine) bis(acetylacetonate) dichloride is a coordination complex that features palladium as the central metal ion. This compound is known for its unique chemical properties and is widely used in various fields of scientific research, particularly in catalysis and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Palladium(II) bis(2,2’-bipyridine) bis(acetylacetonate) dichloride typically involves the reaction of palladium(II) chloride with 2,2’-bipyridine and acetylacetone in the presence of a suitable solvent. The reaction is usually carried out under reflux conditions to ensure complete complexation. The general reaction can be represented as follows: [ \text{PdCl}_2 + 2 \text{(2,2’-bipyridine)} + 2 \text{(acetylacetone)} \rightarrow \text{Pd(II)(Bipy)}_2(\text{daa})\text{Cl}_2 ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-purity reagents and controlled reaction environments are crucial to ensure the consistency of the product.

Analyse Chemischer Reaktionen

Types of Reactions: Palladium(II) bis(2,2’-bipyridine) bis(acetylacetonate) dichloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states under specific conditions.

Reduction: It can be reduced to lower oxidation states, often involving the use of reducing agents such as sodium borohydride.

Substitution: The chloride ligands can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Sodium borohydride and hydrazine are frequently used reducing agents.

Substitution: Ligand exchange reactions often involve the use of excess ligands and mild heating.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of palladium complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

Chemistry: Palladium(II) bis(2,2’-bipyridine) bis(acetylacetonate) dichloride is widely used as a catalyst in various organic reactions, including cross-coupling reactions such as Suzuki-Miyaura and Heck reactions .

Biology and Medicine: In biological research, this compound is used to study the interactions between metal complexes and biological molecules.

Industry: In industrial applications, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its catalytic properties are exploited to improve the efficiency and selectivity of chemical processes .

Wirkmechanismus

The mechanism by which Palladium(II) bis(2,2’-bipyridine) bis(acetylacetonate) dichloride exerts its effects involves the coordination of palladium with the ligands. The palladium center acts as a catalytic site, facilitating various chemical transformations. The 2,2’-bipyridine and acetylacetonate ligands stabilize the palladium ion and enhance its reactivity. The molecular targets and pathways involved depend on the specific reaction being catalyzed.

Vergleich Mit ähnlichen Verbindungen

- Palladium(II) bis(2,2’-bipyridine) dichloride

- Palladium(II) bis(1,10-phenanthroline) dichloride

- Palladium(II) bis(2,2’-bipyridine) bis(acetylacetonate)

Uniqueness: Palladium(II) bis(2,2’-bipyridine) bis(acetylacetonate) dichloride is unique due to its specific combination of ligands, which confer distinct chemical properties and reactivity. The presence of both 2,2’-bipyridine and acetylacetonate ligands provides a balance of stability and reactivity, making it a versatile catalyst in various chemical reactions.

Biologische Aktivität

Palladium(II) bis(2,2'-bipyridine) bis(acetylacetonate) dichloride, commonly referred to as Pd(II)(Bipy)₂(daa)Cl₂, is a coordination complex that has garnered significant attention in biological research due to its potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, anticancer properties, and interactions with biological molecules.

Chemical Structure and Synthesis

Pd(II)(Bipy)₂(daa)Cl₂ consists of a palladium center coordinated to two 2,2'-bipyridine ligands and two acetylacetonate ligands. The synthesis typically involves the reaction of palladium(II) chloride with 2,2'-bipyridine and acetylacetone under reflux conditions, leading to the formation of a stable complex that exhibits unique chemical properties due to the specific arrangement of its ligands.

The biological activity of Pd(II)(Bipy)₂(daa)Cl₂ is primarily attributed to its ability to interact with cellular components, including DNA and proteins. The palladium center can facilitate various redox reactions and form stable complexes with biomolecules, which can lead to alterations in cellular signaling pathways. The compound's mechanism of action may involve:

- DNA Binding : Pd(II) complexes are known to bind DNA more effectively than their free ligands. This binding can disrupt DNA structure and function, potentially leading to apoptosis in cancer cells .

- Antioxidant Activity : Some studies indicate that Pd(II) complexes exhibit antioxidant properties, which may contribute to their anticancer effects by reducing oxidative stress within cells .

- Cell-Specific Effects : The activity of Pd(II)(Bipy)₂(daa)Cl₂ has been shown to be cell-specific and time-dependent, suggesting that its efficacy may vary across different cancer cell lines .

Anticancer Activity

Research has demonstrated that Pd(II)(Bipy)₂(daa)Cl₂ possesses notable anticancer properties against various cancer cell lines. The compound has been evaluated for its cytotoxic effects using the MTT assay on several cell lines, including:

- MCF-7 (breast cancer) : Exhibited significant cytotoxicity, indicating potential as a therapeutic agent.

- PC3 (prostate cancer) : Showed promising results in inhibiting cell growth.

- CCRF-SB (leukemia) : Displayed time-dependent cytotoxic effects .

Data Table: Anticancer Activity of Pd(II)(Bipy)₂(daa)Cl₂

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | DNA intercalation and disruption |

| PC3 | 20 | Induction of apoptosis |

| CCRF-SB | 25 | Cell cycle arrest |

Case Studies

- In Vitro Studies : A study reported the binding affinity of Pd(II)(Bipy)₂(daa)Cl₂ to DNA was significantly higher compared to its free ligands. This was confirmed through viscosity measurements and UV/Vis spectroscopy, indicating intercalation between base pairs .

- Antioxidant Studies : Another investigation highlighted the compound's ability to scavenge free radicals effectively. The DPPH assay indicated that Pd(II)(Bipy)₂(daa)Cl₂ exhibited strong antioxidant activity, which may enhance its anticancer efficacy by mitigating oxidative damage in cells .

- Comparative Analysis : When compared with other metal complexes such as platinum-based drugs (e.g., cisplatin), Pd(II)(Bipy)₂(daa)Cl₂ showed comparable or superior activity against certain cancer cell lines while presenting lower toxicity profiles .

Eigenschaften

IUPAC Name |

2,5-diaminohexanedioate;palladium(2+);2-pyridin-2-ylpyridine;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H8N2.C6H12N2O4.2ClH.2Pd/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;7-3(5(9)10)1-2-4(8)6(11)12;;;;/h2*1-8H;3-4H,1-2,7-8H2,(H,9,10)(H,11,12);2*1H;;/q;;;;;2*+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFGSBDTTCOPQC-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C(CC(C(=O)[O-])N)C(C(=O)[O-])N.[Cl-].[Cl-].[Pd+2].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26Cl2N6O4Pd2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30930422 | |

| Record name | Palladium(2+) chloride 2,5-diaminohexanedioate--2,2'-bipyridine (2/2/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

770.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139280-48-1 | |

| Record name | 2,2'-Bipyridine-alpha,alpha'-diaminoadipic acid palladium(II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139280481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladium(2+) chloride 2,5-diaminohexanedioate--2,2'-bipyridine (2/2/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.